
1,1-Bis(propan-2-ylsulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(propan-2-ylsulfonyl)pentane is a chemical compound with the molecular formula C11H24O4S2. It is commonly used as a crosslinking agent in the production of polymers and resins, particularly in the manufacturing of adhesives, coatings, and sealants . This compound is a colorless liquid with a strong sulfur-like odor .
Vorbereitungsmethoden
The synthesis of 1,1-Bis(propan-2-ylsulfonyl)pentane typically involves the reaction of pentane with propan-2-ylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial production methods often involve large-scale reactions in specialized reactors, where the reaction conditions such as temperature, pressure, and concentration are carefully monitored to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1,1-Bis(propan-2-ylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The sulfonyl groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces thiol derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(propan-2-ylsulfonyl)pentane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Bis(propan-2-ylsulfonyl)pentane involves its ability to form crosslinked networks through the reaction of its sulfonyl groups with other functional groups. This crosslinking enhances the mechanical properties and stability of the materials in which it is used. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being crosslinked .
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(propan-2-ylsulfonyl)pentane can be compared with other similar compounds, such as:
1,1-Bis(methylsulfonyl)pentane: This compound has similar crosslinking properties but differs in the size and structure of the sulfonyl groups.
1,1-Bis(ethylsulfonyl)pentane: Similar to this compound, but with ethyl groups instead of propan-2-yl groups, leading to differences in reactivity and properties.
1,1-Bis(butylsulfonyl)pentane: This compound has longer alkyl chains, which can affect its solubility and crosslinking behavior .
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
6331-27-7 |
|---|---|
Molekularformel |
C11H24O4S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,1-bis(propan-2-ylsulfonyl)pentane |
InChI |
InChI=1S/C11H24O4S2/c1-6-7-8-11(16(12,13)9(2)3)17(14,15)10(4)5/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
VTHILFXSTPBLSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(S(=O)(=O)C(C)C)S(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
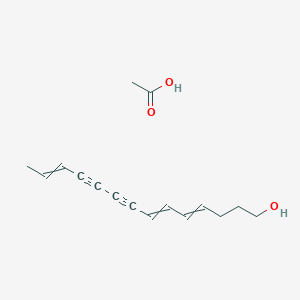

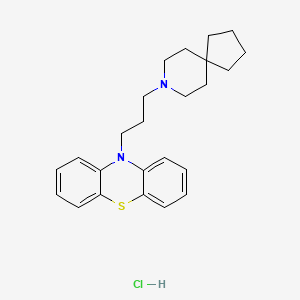
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
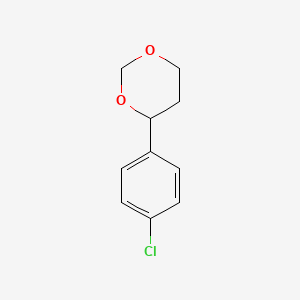

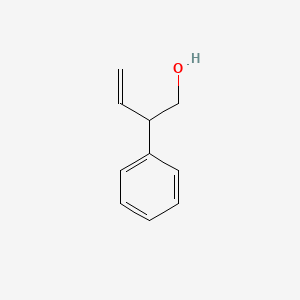
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)
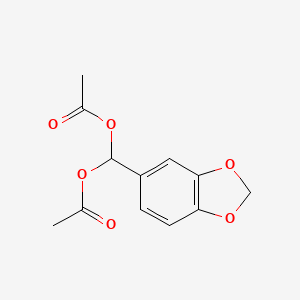
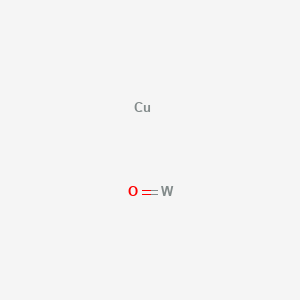
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
